Anthranilic acid, 3,5-diiodo-N-hexanoyl-
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Overview
Description
Anthranilic acid, 3,5-diiodo-N-hexanoyl- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring and a hexanoyl group attached to the nitrogen atom. Anthranilic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, 3,5-diiodo-N-hexanoyl- typically involves the iodination of anthranilic acid followed by the acylation of the amino group with hexanoyl chloride. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The acylation reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, 3,5-diiodo-N-hexanoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can remove the iodine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols or deiodinated compounds.
Scientific Research Applications
Anthranilic acid, 3,5-diiodo-N-hexanoyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Derivatives of anthranilic acid are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthranilic acid, 3,5-diiodo-N-hexanoyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The iodine atoms and hexanoyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
3,5-Diiodoanthranilic acid: Lacks the hexanoyl group but has similar iodine substitutions.
N-Hexanoylanthranilic acid: Contains the hexanoyl group but lacks iodine substitutions.
Uniqueness
Anthranilic acid, 3,5-diiodo-N-hexanoyl- is unique due to the combination of iodine atoms and the hexanoyl group, which can enhance its reactivity and specificity in various applications. This combination can also influence the compound’s solubility, stability, and overall chemical behavior, making it distinct from other anthranilic acid derivatives.
Properties
CAS No. |
86166-38-3 |
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Molecular Formula |
C13H15I2NO3 |
Molecular Weight |
487.07 g/mol |
IUPAC Name |
2-(hexanoylamino)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H15I2NO3/c1-2-3-4-5-11(17)16-12-9(13(18)19)6-8(14)7-10(12)15/h6-7H,2-5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
JIWNGRQDPJTDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
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